![molecular formula C11H21NO3 B6359688 N-Boc-(+/-)-3-aminohexanal; 98% CAS No. 1335031-90-7](/img/structure/B6359688.png)
N-Boc-(+/-)-3-aminohexanal; 98%
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Overview
Description
N-Boc-(+/-)-3-aminohexanal, also known as Boc-AHA, is a chiral amino acid derivative with a wide variety of applications in both organic and medicinal chemistry. Boc-AHA is a bifunctional molecule, which has a carboxylic acid group and an amine group, both of which can be used in a variety of organic synthesis reactions. Its high purity (98%) makes it an ideal starting material for a variety of organic synthesis reactions.
Scientific Research Applications
N-Boc-(+/-)-3-aminohexanal; 98% is widely used in medicinal and organic chemistry research. It is often used as a starting material in the synthesis of other compounds, such as peptides, amino acids, and other small molecules. It is also used in the synthesis of chiral molecules, which are molecules with two or more stereoisomers.
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-3-aminohexanal; 98% is largely dependent on the reaction being performed. In some reactions, such as the synthesis of peptides, N-Boc-(+/-)-3-aminohexanal; 98% acts as a protecting group, preventing unwanted side reactions. In other reactions, such as the synthesis of chiral molecules, N-Boc-(+/-)-3-aminohexanal; 98% acts as a chiral auxiliary, allowing for the selective formation of one stereoisomer over the other.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Boc-(+/-)-3-aminohexanal; 98% are largely dependent on the application. As a starting material for the synthesis of peptides, N-Boc-(+/-)-3-aminohexanal; 98% does not have any direct biochemical or physiological effects. However, the peptides produced from N-Boc-(+/-)-3-aminohexanal; 98% can have a variety of biochemical and physiological effects, depending on their structure and function.
Advantages and Limitations for Lab Experiments
The main advantage of N-Boc-(+/-)-3-aminohexanal; 98% is its high purity (98%), which makes it an ideal starting material for a variety of organic synthesis reactions. Its bifunctional nature also makes it an ideal starting material for the synthesis of peptides and chiral molecules. The main limitation of N-Boc-(+/-)-3-aminohexanal; 98% is its relatively low solubility in most organic solvents, which can make it difficult to work with in some reactions.
Future Directions
Some potential future directions for N-Boc-(+/-)-3-aminohexanal; 98% include its use in the synthesis of peptide-based drugs, the development of new synthetic pathways, and the development of new chiral auxiliaries. Additionally, N-Boc-(+/-)-3-aminohexanal; 98% may be used as a starting material for the synthesis of small molecules with therapeutic applications, such as antibiotics and antiviral agents. Finally, N-Boc-(+/-)-3-aminohexanal; 98% may be used in the synthesis of fluorescent peptides for use in imaging and other applications.
Synthesis Methods
N-Boc-(+/-)-3-aminohexanal; 98% is synthesized through a two-step process. The first step involves the reaction of 3-aminopentanoic acid with bromoacetyl bromide in the presence of a base. This reaction produces a bromoacetylated intermediate, which is then reacted with sodium hydroxide to form the desired N-Boc-(+/-)-3-aminohexanal; 98% product.
properties
IUPAC Name |
tert-butyl N-[(3R)-1-oxohexan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIHBBWWMJDNJD-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-3-aminohexanal |
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